(R)-tert-Butyl oxirane-2-carboxylate is an organic compound characterized by its unique structure, which includes a tert-butyl group attached to an oxirane (epoxide) and a carboxylate functional group. Its molecular formula is , and it has a molecular weight of 144.17 g/mol. The compound is notable for its chirality, with the (R) configuration denoting the specific arrangement of its atoms. The presence of the epoxide ring imparts significant reactivity, making it valuable in various
These reactions highlight the compound's versatility and its utility in synthetic organic chemistry.
Research into the biological activity of (R)-tert-Butyl oxirane-2-carboxylate suggests potential applications in pharmacology. Preliminary studies indicate that this compound may exhibit antimicrobial and anticancer properties, making it a candidate for further investigation in drug development. Its reactive epoxide group could interact with biological macromolecules, influencing various biochemical pathways.
The synthesis of (R)-tert-Butyl oxirane-2-carboxylate typically involves the following methods:
These synthesis routes are critical for producing this compound at both laboratory and industrial scales.
(R)-tert-Butyl oxirane-2-carboxylate finds numerous applications across various fields:
The interaction studies of (R)-tert-Butyl oxirane-2-carboxylate focus on its reactivity with biological nucleophiles. The mechanism involves the nucleophilic attack on the strained epoxide ring, leading to ring-opening and subsequent formation of various products. These interactions are crucial for understanding how this compound might function as a drug or therapeutic agent within biological systems.
Several compounds share structural similarities with (R)-tert-Butyl oxirane-2-carboxylate, providing a basis for comparison:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| (R)-Ethyl oxirane-2-carboxylate | Ethyl group instead of tert-butyl | Less steric hindrance compared to tert-butyl |
| (R)-Methyl oxirane-2-carboxylate | Methyl group instead of tert-butyl | Smaller size may lead to different reactivity patterns |
| (R)-Phenyl oxirane-2-carboxylate | Phenyl group introduces aromaticity | Potential for π-stacking interactions not present in others |
(R)-tert-Butyl oxirane-2-carboxylate is unique due to its bulky tert-butyl ester group, which significantly influences its reactivity and selectivity in
The compound’s molecular formula is C₇H₁₂O₃, with a molar mass of 144.17 g/mol. Its IUPAC name, tert-butyl oxirane-2-carboxylate, reflects the tert-butyl ester group attached to a glycidic acid (oxirane-2-carboxylic acid) backbone. The (R)-enantiomer exhibits a specific optical rotation due to its chiral center at the oxirane ring’s second carbon.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 144.17 g/mol | PubChem |
| Boiling Point | Not reported | - |
| Density | 1.09 g/cm³ (estimated) | - |
| Solubility | Low in water; soluble in organics | - |
The (R)-configuration confers distinct reactivity in asymmetric synthesis. X-ray crystallography data (not shown) reveal a puckered oxirane ring with dihedral angles influencing nucleophilic ring-opening reactions.